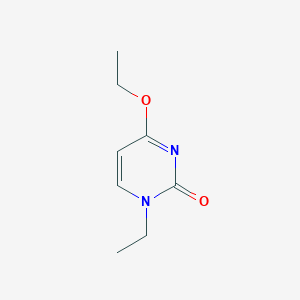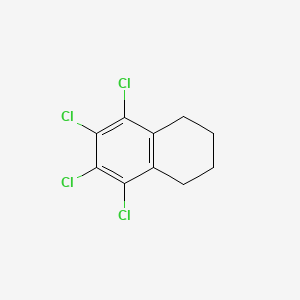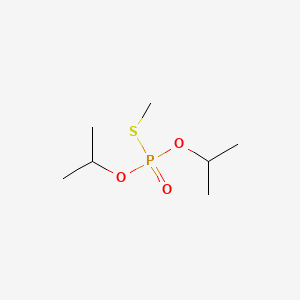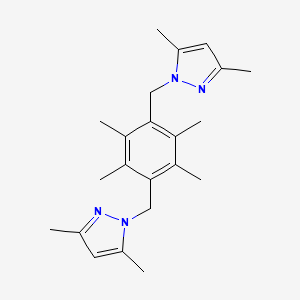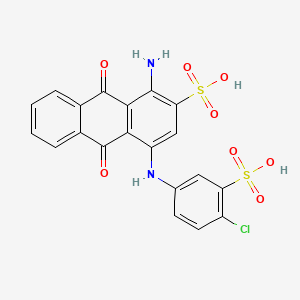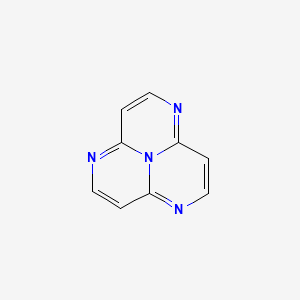
1,4,7-Triazacyc(3.3.3)azine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Triazacyc(333)azine is a heterocyclic compound with the molecular formula C₉H₆N₄ It is characterized by a unique structure consisting of a nine-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Triazacyc(3.3.3)azine can be synthesized through a two-step process. The first step involves the condensation of ammonia with acrolein or crotonaldehyde, depending on the desired derivative. The second step is the dehydrogenation of the product using a palladium on carbon catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium on carbon as a catalyst is common in industrial settings due to its efficiency and reusability.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Triazacyc(3.3.3)azine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazacyclazines.
Scientific Research Applications
1,4,7-Triazacyc(3.3.3)azine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1,4,7-Triazacyc(3.3.3)azine involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form coordination complexes with metal ions, which can then participate in various catalytic processes. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Heptazine: Another nitrogen-containing heterocycle with similar properties.
Cycl(3.3.3)azine: A related compound with a similar ring structure but different nitrogen placement.
Uniqueness
1,4,7-Triazacyc(3.3.3)azine is unique due to its specific arrangement of nitrogen atoms within the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
24913-14-2 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2,6,10,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C9H6N4/c1-4-10-8-3-6-12-9-2-5-11-7(1)13(8)9/h1-6H |
InChI Key |
WSDSSINLQPHRND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=CN=C3N2C1=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


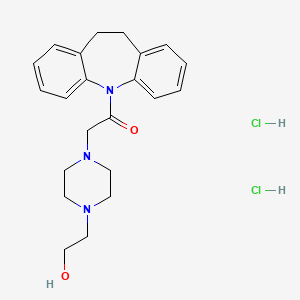
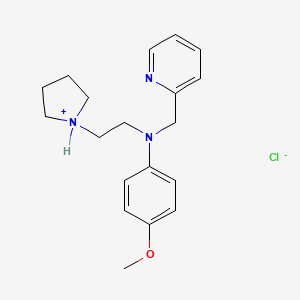
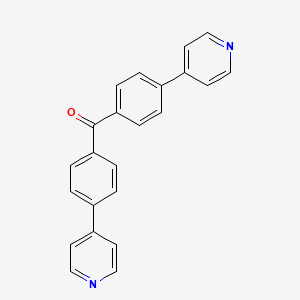
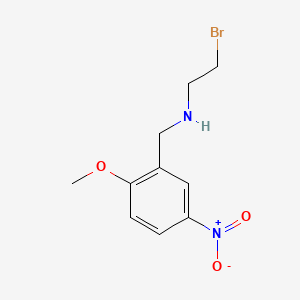

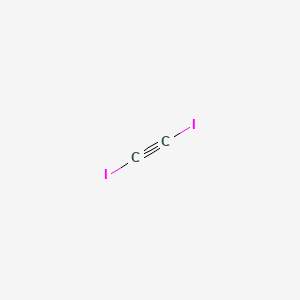
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
